Neodarutoside
Description
Neodarutoside (C₃₂H₅₄O₁₃, molecular weight 646.78 g/mol) is a diterpene glycoside isolated from Siegesbeckia orientalis var. glabrescens (毛梗稀莶) . Structurally, it is identified as ent-3α,15,16-trihydroxy pimarane 3,15-bis-(β-glucopyranoside), characterized by two glucose moieties attached to hydroxyl groups at positions 3 and 15 of the pimarane backbone . This compound is part of the bioactive diterpenoid family in Siegesbeckia species, traditionally used in Chinese medicine for anti-inflammatory and anti-fertility purposes. Notably, this compound is reported to constitute 9.55–22.22% (average 14.98%) of the plant’s bioactive components .
Properties
CAS No. |
125776-03-6 |
|---|---|
Molecular Formula |
C32H54O13 |
Molecular Weight |
646.8 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[7-[2-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C32H54O13/c1-30(2)19-6-5-15-11-31(3,21(14-35)45-29-27(41)25(39)23(37)18(13-34)43-29)9-7-16(15)32(19,4)10-8-20(30)44-28-26(40)24(38)22(36)17(12-33)42-28/h11,16-29,33-41H,5-10,12-14H2,1-4H3/t16?,17-,18-,19?,20?,21?,22-,23-,24+,25+,26-,27-,28+,29+,31?,32?/m1/s1 |
InChI Key |
NPDAQZUAWDTCIZ-YJCQVRHNSA-N |
SMILES |
CC1(C2CCC3=CC(CCC3C2(CCC1OC4C(C(C(C(O4)CO)O)O)O)C)(C)C(CO)OC5C(C(C(C(O5)CO)O)O)O)C |
Isomeric SMILES |
CC1(C2CCC3=CC(CCC3C2(CCC1O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)(C)C(CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C |
Canonical SMILES |
CC1(C2CCC3=CC(CCC3C2(CCC1OC4C(C(C(C(O4)CO)O)O)O)C)(C)C(CO)OC5C(C(C(C(O5)CO)O)O)O)C |
Synonyms |
3,15,16-trihydroxypimarane 3,15-bis(glucopyranoside) neodarutoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
The table below summarizes key structural, pharmacological, and sourcing differences between neodarutoside and its closest analogs:
Key Observations:
- Biological Activity : Darutoside is the most pharmacologically characterized, demonstrating dose-dependent anti-fertility effects in rats. This compound’s activity remains less quantified, though its structural similarity suggests overlapping mechanisms .
- Plant Sources: While this compound and darutigenol are exclusive to S. glabrescens, darutoside and kirenol are found in S. pubescens, indicating species-specific biosynthesis .
Pharmacological and Mechanistic Insights
- Anti-Fertility Activity : Darutoside’s efficacy in terminating early pregnancy in rats (20–40 mg/kg) is attributed to its interaction with progesterone receptors, disrupting implantation . This compound’s dual glycosylation may enhance target affinity or solubility, but in vivo studies are lacking.
- Structural-Activity Relationships (SAR): The β-glucopyranoside groups in this compound and darutoside are critical for binding to steroidal hormone receptors, as evidenced by darutigenol’s inactivity (aglycone form) . Kirenol, though structurally distinct (non-glycosylated), exhibits anti-inflammatory effects via NF-κB inhibition, highlighting functional diversity within Siegesbeckia diterpenes .
Methodological Considerations
Analytical techniques such as HPLC-MS and NMR (referenced in ) are essential for differentiating these compounds due to their structural nuances. For example, the presence of two glucose units in this compound results in distinct fragmentation patterns compared to darutoside .
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